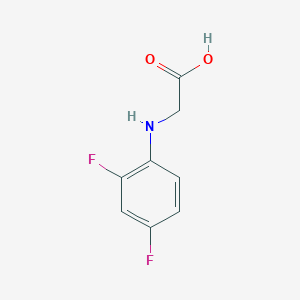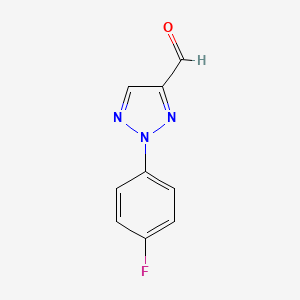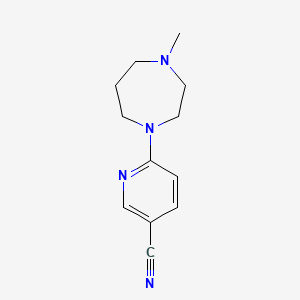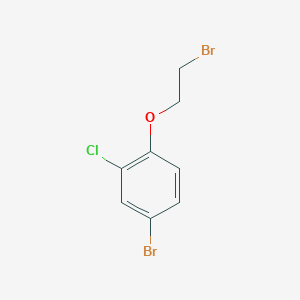![molecular formula C8H7FN2 B1451719 2-[(3-Fluorophenyl)amino]acetonitrile CAS No. 64204-53-1](/img/structure/B1451719.png)
2-[(3-Fluorophenyl)amino]acetonitrile
概要
説明
2-[(3-Fluorophenyl)amino]acetonitrile is an organic compound with the molecular formula C8H7FN2. It is a derivative of acetonitrile, where the hydrogen atom is substituted by a 3-fluorophenylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)amino]acetonitrile typically involves the reaction of 3-fluoroaniline with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 3-fluoroaniline attacks the carbon of the nitrile group in acetonitrile, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity levels .
化学反応の分析
Types of Reactions
2-[(3-Fluorophenyl)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed for substitution reactions.
Major Products
Oxidation: Fluorophenyl oxides.
Reduction: Fluorophenylamines.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
2-[(3-Fluorophenyl)amino]acetonitrile is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[(3-Fluorophenyl)amino]acetonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
- 2-[(4-Fluorophenyl)amino]acetonitrile
- 2-[(3-Chlorophenyl)amino]acetonitrile
- 2-[(3-Bromophenyl)amino]acetonitrile
Uniqueness
2-[(3-Fluorophenyl)amino]acetonitrile is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This substitution pattern influences the compound’s reactivity and biological activity, making it distinct from its analogs with different halogen substitutions. The fluorine atom’s electronegativity and size contribute to the compound’s stability and interaction with biological targets .
特性
IUPAC Name |
2-(3-fluoroanilino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPPSAQETQOCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



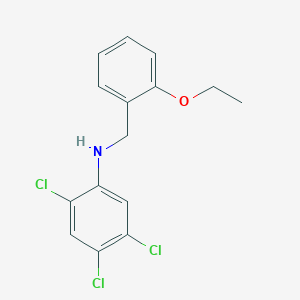
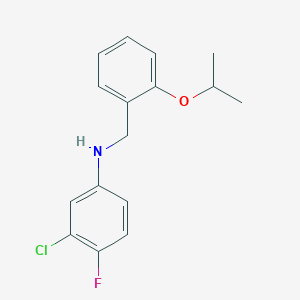
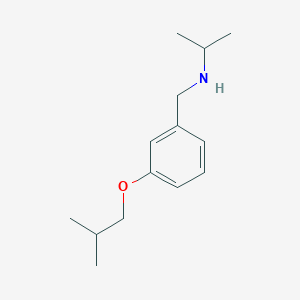
![3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline](/img/structure/B1451641.png)
![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)


![5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine](/img/structure/B1451649.png)
